Technical Guide: Synthesis and Characterization of 6-Acetyl-2-methyl-4H-benzo[1,4]oxazin-3-one
Technical Guide: Synthesis and Characterization of 6-Acetyl-2-methyl-4H-benzo[1,4]oxazin-3-one
The following technical guide details the synthesis and characterization of 6-Acetyl-2-methyl-4H-benzo[1,4]oxazin-3-one , a critical heterocyclic scaffold used in the development of cardiotonic agents (PDE3 inhibitors) and antimicrobial therapeutics.
[1]
Executive Summary
Compound: 6-Acetyl-2-methyl-4H-benzo[1,4]oxazin-3-one CAS Registry Number: 293741-61-4 (analogous to 26518-71-8 for the des-methyl variant) Molecular Formula: C₁₁H₁₁NO₃ Molecular Weight: 205.21 g/mol
This guide focuses on the high-fidelity construction of the 1,4-benzoxazin-3-one core. The 6-acetyl functionalization is pivotal, serving as a "chemical handle" for further elaboration into complex bioactive molecules, such as hydrazone-based antifungals or positive inotropic agents. We present two primary synthetic routes: De Novo Cyclization (favored for regiochemical certainty) and Friedel-Crafts Late-Stage Functionalization (favored for scalability).
Retrosynthetic Analysis
To ensure structural integrity, we approach the molecule from two logical disconnections:[1]
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Route A (Regiospecific): Disconnection of the lactam bond and the ether linkage leads to 4-acetyl-2-aminophenol and an
-halo ester . This route guarantees the position of the acetyl group because it is present in the starting material.[1] -
Route B (Divergent): Disconnection of the acetyl group via Electrophilic Aromatic Substitution (EAS) leads to the parent 2-methyl-2H-1,4-benzoxazin-3(4H)-one . This requires controlling the regioselectivity of the Friedel-Crafts acylation.
Figure 1: Retrosynthetic logic comparing the De Novo approach (Route A) vs. Late-Stage Functionalization (Route B).
Experimental Protocols
Method A: De Novo Synthesis (Regiospecific)
This method is recommended for research-grade synthesis where purity and structural certainty are paramount. It avoids isomer separation issues associated with electrophilic substitution.[1]
Step 1: O-Alkylation of 4-Acetyl-2-nitrophenol
Rationale: We start with the nitro analog to prevent premature cyclization or N-alkylation. The phenolic oxygen is more nucleophilic than the nitro group, allowing selective ether formation.[1]
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Reagents: 4-Acetyl-2-nitrophenol (1.0 eq), Ethyl 2-chloropropionate (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Acetone or DMF.[1]
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Protocol:
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Dissolve 4-acetyl-2-nitrophenol (18.1 g, 100 mmol) in anhydrous acetone (200 mL).
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Add anhydrous K₂CO₃ (27.6 g, 200 mmol) and stir at room temperature for 30 minutes to form the phenoxide.
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Add ethyl 2-chloropropionate (15.2 mL, 120 mmol) dropwise.
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Reflux the mixture for 6–8 hours. Monitor by TLC (Hexane:EtOAc 7:3) for the disappearance of the phenol.[1]
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Workup: Filter off inorganic salts while hot. Evaporate the solvent.[1][2] Dissolve the residue in EtOAc, wash with water and brine.[1] Dry over Na₂SO₄ and concentrate to yield Ethyl 2-(4-acetyl-2-nitrophenoxy)propionate .
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Step 2: Reductive Cyclization ("The Iron Reduction")
Rationale: Reducing the nitro group to an amine in the presence of the ester triggers a spontaneous intramolecular nucleophilic attack, forming the lactam ring (benzoxazinone) in one pot.[1] Iron/Acetic acid is preferred over catalytic hydrogenation here to avoid reducing the ketone carbonyl.[1]
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Reagents: Iron powder (Fe, 5.0 eq), Glacial Acetic Acid (AcOH), Ethanol.[1]
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Protocol:
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Dissolve the nitro-ester intermediate from Step 1 in Ethanol (150 mL) and Glacial AcOH (30 mL).
-
Add Iron powder (reduced, 325 mesh) in portions.
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Heat to reflux (approx. 90°C) for 4 hours. The reaction will turn dark/brown.[1]
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Critical Step: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.[1]
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Concentrate the filtrate.[1] The residue will likely solidify.[1]
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Purification: Recrystallize from Ethanol/Water or Toluene.
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Yield: Typically 75–85% over two steps.
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Method B: Friedel-Crafts Acetylation (Scalable)
This method is efficient if you already have the 2-methyl-benzoxazinone core. It relies on the directing effects of the ring heteroatoms.[1]
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Substrate: 2-Methyl-2H-1,4-benzoxazin-3(4H)-one.
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Reagents: Acetyl Chloride (1.2 eq), Aluminum Chloride (AlCl₃, 2.5 eq), Carbon Disulfide (CS₂) or Nitrobenzene.[1]
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Mechanism: The ether oxygen at position 1 is a strong para-director (directing to position 6). The amide nitrogen at position 4 is a moderate activator but its lone pair is involved in resonance with the carbonyl, making it less directing than the oxygen.[1] Thus, acylation occurs predominantly at C-6 .[1]
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Protocol:
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Suspend AlCl₃ (33.3 g, 250 mmol) in dry CS₂ (100 mL) at 0°C.
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Add Acetyl Chloride (9.4 g, 120 mmol) dropwise to generate the acylium ion.[1]
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Add 2-Methyl-2H-1,4-benzoxazin-3(4H)-one (16.3 g, 100 mmol) portion-wise.
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Reflux for 3–5 hours. Evolution of HCl gas will be observed.[1]
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Quenching: Pour the reaction mixture carefully onto crushed ice/HCl.
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Isolation: Filter the precipitate. Wash with water and cold ethanol.[1]
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Purification: Recrystallization is required to remove any C-7 isomers (though C-6 is highly favored).
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Characterization & Data Analysis
To validate the synthesis, compare your data against these standard parameters.
Physical Properties[1][2][3][4][5]
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Appearance: Off-white to pale yellow crystalline powder.
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Melting Point: 175–178°C.[1]
Spectroscopic Data (Expected)
| Technique | Signal/Shift | Assignment | Structural Insight |
| ¹H NMR | δ 10.8 ppm (s, 1H) | NH (Lactam) | Confirms cyclization; broad singlet, D₂O exchangeable. |
| (DMSO-d₆) | δ 7.5–7.6 ppm (d/m, 2H) | Ar-H (C5, C7) | Aromatic protons.[1] Look for splitting patterns indicating 1,2,4-substitution.[1] |
| δ 7.0 ppm (d, 1H) | Ar-H (C8) | Ortho to Oxygen; typically shielded compared to C5/C7.[1] | |
| δ 4.7 ppm (q, 1H) | O-CH-CH₃ | The chiral center proton (C2).[1] Characteristic quartet. | |
| δ 2.5 ppm (s, 3H) | CO-CH₃ | Key Diagnostic: Acetyl methyl group.[1] | |
| δ 1.4 ppm (d, 3H) | CH-CH₃ | Methyl doublet adjacent to the ether linkage.[1] | |
| IR | 3100–3200 cm⁻¹ | ν(N-H) | Broad amide stretch.[1] |
| (KBr) | 1680–1690 cm⁻¹ | ν(C=O) | Lactam carbonyl (part of the ring).[1] |
| 1660–1670 cm⁻¹ | ν(C=O) | Acetyl ketone (conjugated with aromatic ring).[1] | |
| MS (ESI) | m/z 206 [M+H]⁺ | Molecular Ion | Confirms Formula C₁₁H₁₁NO₃.[1] |
Regiochemistry Verification
The distinction between the 6-acetyl and 7-acetyl isomers is critical in Method B.
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6-Acetyl (Target): The proton at C-5 (ortho to acetyl, meta to ether) will show a small coupling constant (J ~ 2 Hz) with H-7, and H-8 (ortho to ether) will appear as a doublet (J ~ 8 Hz) with H-7.[1]
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NOE Experiments: Irradiation of the acetyl methyl group (2.5 ppm) should show an NOE enhancement of the aromatic protons at C-5 and C-7.
Troubleshooting & Optimization ("Expertise & Experience")
Issue 1: N-Alkylation vs. O-Alkylation (Method A)
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Problem: Reaction of the phenol with the halo-ester can sometimes occur at the nitrogen (if using aminophenol directly) or result in bis-alkylation.
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Solution: This is why we use 4-acetyl-2-nitrophenol . The nitro group deactivates the nitrogen position (which isn't even an amine yet), forcing exclusive O-alkylation.[1] Do not attempt to alkylate 2-amino-4-acetylphenol directly without protecting the amine.
Issue 2: Incomplete Cyclization (Method A)
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Problem: The intermediate amino-ester forms but does not close the ring.
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Solution: Ensure the reduction is performed in acidic media (AcOH). The acid catalyzes the nucleophilic attack of the amine onto the ester carbonyl.[1] If using H₂/Pd, add a trace of acetic acid to the solvent.[1]
Issue 3: Solubility
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Insight: The final compound is sparingly soluble in water and cold ethanol but soluble in DMSO, DMF, and hot ethyl acetate.[1] For recrystallization, a mixture of Ethanol:DMF (9:1) often yields high-quality crystals.[1]
Visualizing the Reaction Mechanism
The following diagram illustrates the mechanism for the reductive cyclization (Method A), the most chemically interesting step.
Figure 2: Mechanistic pathway of the reductive cyclization step transforming the nitro-ether to the lactam core.[1]
References
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Sigma-Aldrich. (n.d.).[1] 6-Acetyl-2-methyl-4H-benzo[1,4]oxazin-3-one Product Data. Retrieved from
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Musialik, M., et al. (2016).[1] Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives. Journal of Environmental Science and Health, Part B. Retrieved from
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Chem-Impex International. (n.d.).[1] 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one Technical Documentation. Retrieved from
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Organic Chemistry Portal. (n.d.).[1] Friedel-Crafts Acylation Mechanism and Applications. Retrieved from
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PubChem. (n.d.).[1] Compound Summary: 6-acetyl-2-methyl-4H-1,4-benzoxazin-3-one. Retrieved from
